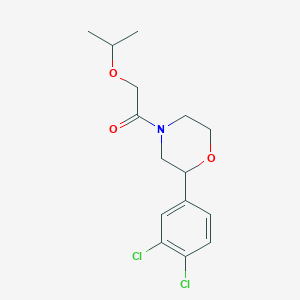

![molecular formula C25H21BrO6 B5358223 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)

2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate, also known as DMAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAB is a member of the benzophenone family and is widely used in research studies as a fluorescent probe, analytical tool, and in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate is based on its ability to bind to specific molecules and emit fluorescence upon excitation. The fluorescence emission of this compound is highly sensitive to the microenvironment, such as pH, viscosity, and polarity, making it an ideal probe for studying biomolecular interactions.

Biochemical and Physiological Effects:

This compound has been shown to have minimal biochemical and physiological effects, making it a safe compound to use in laboratory experiments. It does not interact with cellular membranes or affect cellular metabolism, making it an ideal tool for studying molecular interactions.

Advantages and Limitations for Lab Experiments

2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate has several advantages for laboratory experiments, including its high sensitivity and selectivity, low toxicity, and ease of use. However, this compound has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to photobleaching.

Future Directions

The potential applications of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate are vast, and there are several future directions for research. One potential area of research is the synthesis of new this compound derivatives with improved properties, such as increased solubility and sensitivity. Another area of research is the development of new applications for this compound, such as in the detection of disease biomarkers and the study of protein-protein interactions.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it an ideal tool for studying molecular interactions, and its minimal biochemical and physiological effects make it a safe compound to use in laboratory experiments. The future directions for research on this compound are numerous, and it is expected that this compound will continue to be a valuable tool in scientific research for years to come.

Synthesis Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate involves a multi-step procedure that requires careful attention to detail. The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form the corresponding diester. The diester is then treated with thionyl chloride to give the corresponding acid chloride, which is then reacted with 2-bromobenzoic acid and 5-methoxyphenol to form this compound.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe to study the binding interactions of various molecules with proteins and DNA. This compound is also used as an analytical tool in the detection and quantification of environmental pollutants, such as polycyclic aromatic hydrocarbons.

properties

IUPAC Name |

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrO6/c1-29-17-10-11-19(23(15-17)32-25(28)18-6-4-5-7-20(18)26)21(27)12-8-16-9-13-22(30-2)24(14-16)31-3/h4-15H,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZTWOJHQKBHMJ-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

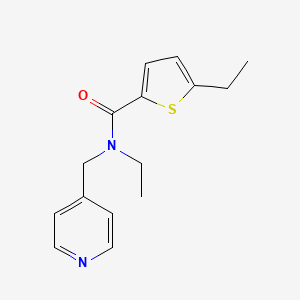

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358143.png)

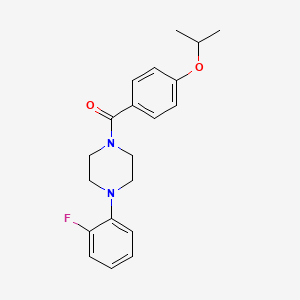

![methyl 4-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5358154.png)

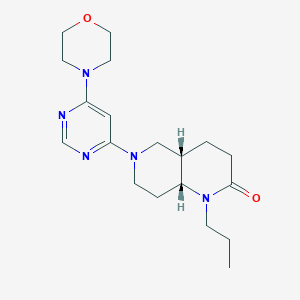

![5-amino-3-[2-(4-bromo-3-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5358186.png)

![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)

![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)

![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5358238.png)

![N~1~-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-D-leucinamide](/img/structure/B5358246.png)